
Furofenac-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furofenac-d3 is a deuterium-labeled analogue of Furofenac, a novel anti-inflammatory drug. The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and environmental analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furofenac-d3 involves the incorporation of deuterium atoms into the Furofenac molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of a deuterium source, such as deuterium gas (D2) or deuterated solvents, in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential for verifying the incorporation of deuterium atoms and the overall quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Furofenac-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Furofenac-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Furofenac and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and fate of Furofenac in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.
Industry: Utilized in environmental analysis to detect and quantify pollutants and contaminants.
Mécanisme D'action
The mechanism of action of Furofenac-d3 involves the modulation of the cyclooxygenase pathway, similar to its non-deuterated analogue, Furofenac. The compound inhibits the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain. The presence of deuterium atoms may influence the metabolic stability and pharmacokinetics of the compound, potentially enhancing its therapeutic effects .
Comparaison Avec Des Composés Similaires
Furofenac: The non-deuterated analogue of Furofenac-d3, with similar anti-inflammatory properties.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
Naproxen: Another NSAID with comparable anti-inflammatory and analgesic effects.
Uniqueness of this compound: this compound is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for more precise tracing of metabolic pathways and improved analytical accuracy. Additionally, the deuterium labeling may enhance the metabolic stability and pharmacokinetics of the compound, potentially leading to better therapeutic outcomes.
Propriétés
Numéro CAS |
1794754-03-2 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
209.259 |
Nom IUPAC |
2-[2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3 |
Clé InChI |
MYQXHLQMZLTSDB-FIBGUPNXSA-N |
SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O |
Synonymes |
2-(Ethyl-d3)-2,3-dihydro-5-benzofuranacetic Acid; 2-(Ethyl-d3)-2,3-dihydro-5-benzofuranylacetic Acid; SAS 650-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide](/img/structure/B586071.png)
![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)
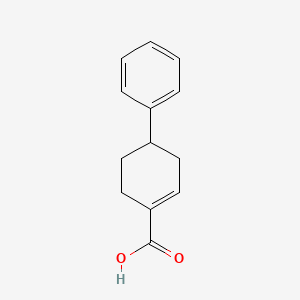
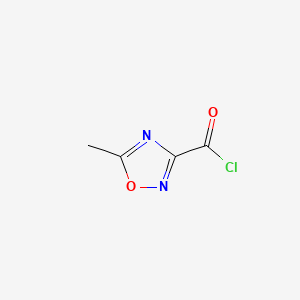
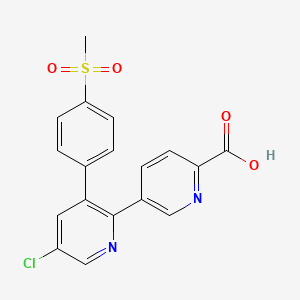
![5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole](/img/structure/B586078.png)
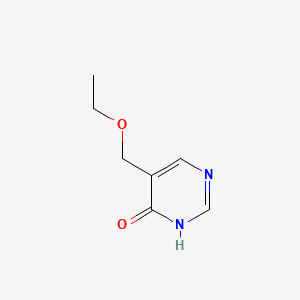
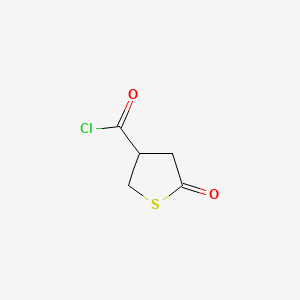
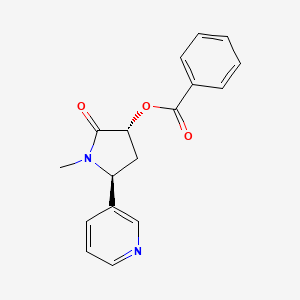
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)

